molecular formula C13H18FNO B018344 (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS No. 105812-81-5

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Cat. No.: B018344
CAS No.: 105812-81-5
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-AAEUAGOBSA-N
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Description

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chiral piperidine derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s stereochemistry, with specific (3S,4R) configuration, plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde and 1-methylpiperidine.

    Key Steps:

Industrial Production Methods

In an industrial setting, the synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine may involve:

    Large-scale Aldol Condensation: Utilizing automated reactors to ensure consistent reaction conditions.

    Efficient Reduction Techniques: Employing catalytic hydrogenation for large-scale reduction processes.

    Advanced Chiral Resolution: Using high-performance liquid chromatography (HPLC) with chiral stationary phases to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo further reduction to form a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-carboxypiperidine.

    Reduction: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-methylpiperidine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Serves as a chiral building block in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the hydroxymethyl group may form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Chlorophenyl)-3-hydroxymethyl-1-methylpiperidine: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R)-4-(4-Methylphenyl)-3-hydroxymethyl-1-methylpiperidine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine enhances its lipophilicity and metabolic stability compared to its analogs.

    Stereochemistry: The specific (3S,4R) configuration imparts unique biological activity, making it distinct from other stereoisomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909750, DTXSID701335734
Record name (-)-Paroxol
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Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105812-81-5, 109887-53-8
Record name (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
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Record name rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
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Record name 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-
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Record name 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans-
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Record name (-)-Paroxol
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Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Record name (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R)
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Record name PAROXOL, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 2
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 3
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 4
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 5
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 6
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Customer
Q & A

Q1: Why is enantioseparation of paroxol important?

A1: Paroxol exists as two enantiomers: (3S,4R)-paroxol and (3R,4S)-paroxol. Enantiomers can exhibit different pharmacological properties. In the case of paroxetine, only the (3S,4R)-enantiomer is pharmacologically active as an antidepressant. Therefore, developing effective methods to separate and analyze the individual enantiomers of paroxol is crucial for quality control during drug synthesis and for ensuring the purity and efficacy of the final drug product [, , ].

Q2: What analytical techniques are commonly used for paroxol enantioseparation?

A2: Several techniques have proven effective for separating paroxol enantiomers:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This method utilizes a stationary phase within the HPLC column that interacts differently with each enantiomer, allowing for their separation. Various chiral stationary phases have been explored, including those based on amylose [] and cellulose tris(3,5-dimethylphenylcarbamate) [].
  • Supercritical Fluid Chromatography (SFC): SFC offers a potentially more environmentally friendly alternative to HPLC. Research has shown successful enantioseparation of paroxol on a Chiralpak AD-H column using supercritical carbon dioxide modified with methanol [].
  • Countercurrent Chromatography (CCC): This technique separates compounds based on their partitioning between two immiscible liquid phases. While limited information was available in the abstracts, research suggests its potential for stereoselective separation of paroxol and related compounds [].

Q3: What challenges exist in developing efficient analytical methods for paroxol?

A3: Achieving optimal enantioseparation often requires careful optimization of several factors. Research highlights challenges such as:

  • Selecting the appropriate chiral stationary phase and mobile phase composition for HPLC and SFC methods: The choice significantly impacts the resolution and selectivity of enantiomer separation. Researchers have investigated various chiral selectors and mobile phase additives, like sulfobutylether-β-cyclodextrin and carboxymethyl-β-cyclodextrin, to achieve optimal separation [, ].
  • Understanding the underlying separation mechanisms: By elucidating the interactions between paroxol enantiomers and the chiral selectors, researchers can better predict and optimize separation conditions. Studies have explored different retention models and investigated the formation of inclusion complexes between paroxol and chiral additives to understand these interactions [, ].
  • Scaling up analytical methods for preparative separations: While analytical methods focus on analysis and characterization, efficient large-scale separation is crucial for producing enantiopure paroxol for pharmaceutical use. Research using supercritical fluid chromatography explored the adsorption isotherms of paroxol enantiomers to evaluate the feasibility of scaling up separation processes [].

Q4: Beyond analytical techniques, what other research avenues are being explored for paroxol?

A4: The provided abstracts hint at broader research directions:

  • Enzymatic Resolution: This approach uses enzymes to selectively transform one enantiomer, leaving the desired enantiomer unchanged. Research is exploring how modifying the structure of paroxol influences the effectiveness of enzymatic resolution using molecular simulations [].
  • ¹⁹F NMR Spectroscopy: This technique can differentiate between enantiomers based on differences in the chemical environment of fluorine atoms. It has been successfully used for enantiomeric analysis of (3S,4R)-paroxol, highlighting its potential for characterizing enantiomeric purity [].

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